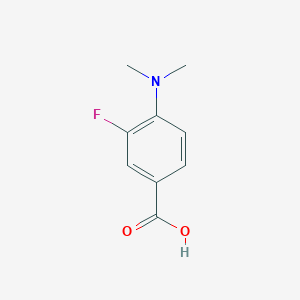![molecular formula C10H7F6NO3 B1518908 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 1087797-85-0](/img/structure/B1518908.png)
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-85-0 . It has a molecular weight of 303.16 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C . The compound’s InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Applications in Luminescence and Fluorescence
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate and its derivatives have been applied in luminescence and fluorescence. Specifically, europium(III) complexes with certain carbazole-based ligands exhibit strong red emission under blue-light excitation, indicating potential in luminescent applications (He et al., 2009). Furthermore, novel fluorescent polymers have been developed for detecting explosive compounds, demonstrating high fluorescence quenching sensitivity due to strong electron donating ability and weaker polymer chain interactions (Nie et al., 2011).
Catalytic Applications
The compound and its related chemicals are utilized in catalysis, notably in the palladium-catalyzed ortho-arylation of O-phenylcarbamates. This process involves oxidative cross-coupling and shows high efficiencies and regioselectivities with various arenes, highlighting the potential of O-carbamates as directing groups in catalytic C-H bond activation (Zhao et al., 2010).
In Organic Synthesis and Chemistry
This chemical plays a significant role in synthetic organic chemistry. It's involved in the photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, indicating its relevance in the synthesis of organofluorine compounds (Koike & Akita, 2016). Additionally, research on the molecular structure and bonding, like the N–CF3 bonds in carbamates, contributes to understanding molecular interactions and properties (Brauer et al., 1988).
Applications in Peptide and Polymer Chemistry
The compound is significant in peptide and polymer chemistry. For instance, it's used in dehydrative amidation between carboxylic acids and amines, catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid. This catalyst is effective for α-dipeptide synthesis (Wang et al., 2018). Furthermore, novel methods for preparing carbamate intermediates for pesticides highlight its relevance in industrial applications (Zhang et al., 2011).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXTFRDTJTGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)
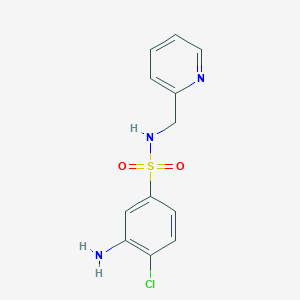
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
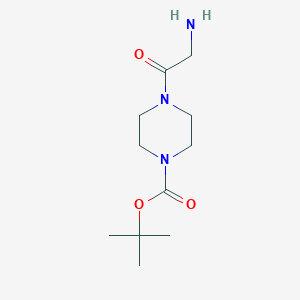
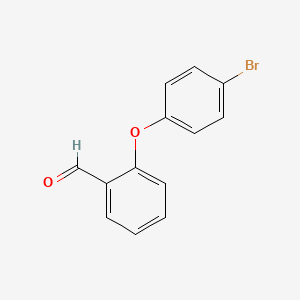
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
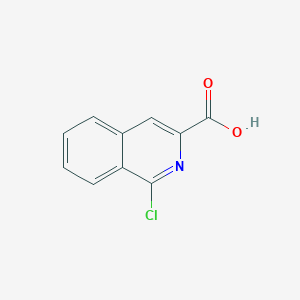
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
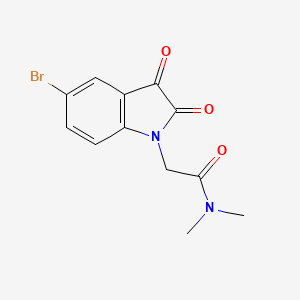
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
